molecular formula C17H23NO2S B2674273 2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2176070-39-4

2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2674273
CAS No.: 2176070-39-4
M. Wt: 305.44
InChI Key: QYMRMCSOUIZMAY-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C17H23NO2S and its molecular weight is 305.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Routes and Characterization

Compounds with azabicyclo and methoxy groups are often subjects of synthetic organic chemistry research aiming to develop novel synthetic routes or improve existing methodologies. For instance, the synthesis and structural analysis of azabicyclo compounds have been explored to understand their conformation and reactivity in chemical transformations (Sonar et al., 2006). These studies provide a foundation for synthesizing more complex molecules for various applications, including medicinal chemistry and material science.

Molecular Design

Research into the molecular design of compounds involving azabicyclo[3.2.1]octan structures and similar frameworks focuses on their potential for selective interaction with biological targets or for the extraction of specific ions, showcasing their versatility in chemical synthesis and potential for application in developing new materials or drugs (Hayashita et al., 1999).

Biological Activities

Antibacterial Activities

The synthesis of compounds with specific functional groups, such as thio-substituted methyl groups, has been demonstrated to yield products with significant antibacterial activities. This indicates the potential of utilizing structural analogs of "2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone" in the search for new antibacterial agents (Tsubouchi et al., 1994).

Asymmetric Syntheses and Reactions

The study of asymmetric reactions involving bicyclic compounds similar to the compound of interest can lead to the development of novel enantioselective syntheses, which are crucial for producing optically active pharmaceuticals. This aspect of research highlights the importance of such compounds in advancing synthetic methodologies that are directly applicable to the pharmaceutical industry (Engler et al., 1999).

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMRMCSOUIZMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.